molecular formula C13H18N4O B2449281 Cyclopropyl(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone CAS No. 2034511-55-0

Cyclopropyl(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2449281
CAS No.: 2034511-55-0
M. Wt: 246.314
InChI Key: STKWNQCKJNZITA-UHFFFAOYSA-N
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Description

Cyclopropyl(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone is a chemical compound with a complex structure that finds applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . Another approach involves the use of trifluoroacetic acid to remove protective groups, followed by a reaction with acyl chloride to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and controlled environments to maintain the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Cyclopropyl(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of other complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies related to enzyme interactions and cellular processes.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 1-(Cyclopropylcarbonyl)piperazine hydrochloride
  • Cyclopropyl(piperazin-1-yl)methanone hydrochloride

Uniqueness

Cyclopropyl(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its complex structure allows for diverse applications and interactions that may not be possible with simpler compounds.

Properties

IUPAC Name

cyclopropyl-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-10-8-14-9-12(15-10)16-4-6-17(7-5-16)13(18)11-2-3-11/h8-9,11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKWNQCKJNZITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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